5-(4-Chlorophenylsulfonyl)pentanamine
Description
5-(4-Chlorophenylsulfonyl)pentanamine is a sulfonamide-containing aliphatic amine characterized by a pentanamine backbone substituted with a 4-chlorophenylsulfonyl group at the terminal position. This compound combines the hydrophobic 4-chlorophenylsulfonyl moiety with the hydrophilic amine group, rendering it amphiphilic. Its properties are inferred from structurally analogous compounds (e.g., sulfonamide derivatives and aliphatic amines) described in the provided evidence .
Properties
Molecular Formula |
C11H16ClNO2S |
|---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonylpentan-1-amine |
InChI |
InChI=1S/C11H16ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 |
InChI Key |
RXFWVECMADBGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCCCN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 5-(4-Chlorophenylsulfonyl)pentanamine and related compounds:
Key Observations:
Structural Diversity: this compound differs from furan-based amines (e.g., [5-(4-chlorophenyl)-2-furyl]methylamine) by its sulfonamide group and lack of aromatic heterocycles. This enhances its polarity compared to furan derivatives . Unlike quinolone carboxylates (e.g., N-nicotinoyl derivatives), it lacks a fused aromatic ring system, limiting its direct antibacterial utility but suggesting versatility in synthetic chemistry .
Physicochemical Properties :
- The sulfonamide group in this compound likely increases its solubility in polar solvents compared to hydrophobic analogs like [5-(4-chlorophenyl)-2-furyl]methylamine .
- Its vapor pressure is expected to be lower than that of 1-pentanamine due to higher molecular weight and reduced volatility .
This highlights the importance of isoindoline or pyridinyl substituents for targeting enzymes . The antibacterial efficacy of quinolone derivatives underscores the role of aromatic cores and piperazinyl groups, which are absent in the target compound .
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